molecular formula C20H16N2S B2721577 2-Phenyl-1-(phenylsulfanylmethyl)benzimidazole CAS No. 111198-32-4

2-Phenyl-1-(phenylsulfanylmethyl)benzimidazole

Cat. No. B2721577
M. Wt: 316.42
InChI Key: XQRYOFCCIBGASQ-UHFFFAOYSA-N
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Description

“2-Phenyl-1-(phenylsulfanylmethyl)benzimidazole” is a chemical compound with the molecular formula C20H16N2S. It is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds that are important in a variety of biological and pharmaceutical contexts .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . A simple process to synthesize and separate 2-substituted benzimidazole derivatives involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .


Molecular Structure Analysis

The molecular structure of “2-Phenyl-1-(phenylsulfanylmethyl)benzimidazole” is based on the benzimidazole core, which is a bicyclic compound consisting of the fusion of benzene and imidazole rings . The presence of the phenylsulfanylmethyl group at the 1-position and an additional phenyl group at the 2-position further characterizes this compound.


Chemical Reactions Analysis

Benzimidazole derivatives, including “2-Phenyl-1-(phenylsulfanylmethyl)benzimidazole”, can undergo a variety of chemical reactions. For instance, they can participate in oxidative cross-coupling reactions with aromatic amines and azides . The specific reactions that “2-Phenyl-1-(phenylsulfanylmethyl)benzimidazole” can undergo would depend on the reaction conditions and the presence of other reactants.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Phenyl-1-(phenylsulfanylmethyl)benzimidazole” would be influenced by its molecular structure. For instance, the presence of the benzimidazole core could confer aromaticity and planarity, while the phenylsulfanylmethyl group could influence its reactivity.

Safety And Hazards

As with any chemical compound, the safety and hazards associated with “2-Phenyl-1-(phenylsulfanylmethyl)benzimidazole” would depend on factors such as its concentration, the route of exposure, and individual susceptibility . It’s always important to handle chemical compounds in accordance with safety guidelines to minimize potential risks.

Future Directions

Research on benzimidazole derivatives, including “2-Phenyl-1-(phenylsulfanylmethyl)benzimidazole”, is ongoing due to their wide range of biological activities . Future directions could include the development of new synthetic methods, the exploration of their biological activities, and their potential applications in areas such as medicinal chemistry .

properties

IUPAC Name

2-phenyl-1-(phenylsulfanylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2S/c1-3-9-16(10-4-1)20-21-18-13-7-8-14-19(18)22(20)15-23-17-11-5-2-6-12-17/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRYOFCCIBGASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole

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